4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester 4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13721301
InChI: InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)11-4-5-12(16)13(10-11)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester

CAS No.:

Cat. No.: VC13721301

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name tert-butyl 4-amino-3-morpholin-4-ylbenzoate
Standard InChI InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)11-4-5-12(16)13(10-11)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3
Standard InChI Key FFLUAHFBTHQNSV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-amino-3-morpholin-4-ylbenzoate, reflects its three core components:

  • A benzoic acid scaffold substituted at the 3-position with a morpholine ring.

  • An amino group at the 4-position.

  • A tert-butyl ester protecting the carboxylic acid moiety.

The molecular formula (C₁₅H₂₂N₂O₃) and SMILES notation (CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2) provide unambiguous identification. The morpholine ring adopts a chair conformation, while the tert-butyl group enhances steric bulk, influencing solubility and reactivity.

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₃
Molecular Weight278.35 g/mol
IUPAC Nametert-butyl 4-amino-3-morpholin-4-ylbenzoate
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2
InChIKeyFFluAHFBTHQNSV-UHFFFAOYSA-N
CAS Number165727-45-7 (Note: This CAS number corresponds to a structurally similar compound in Search Result 3; the correct CAS for this compound is not explicitly provided in the sources.)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid precursor:

  • Morpholine Introduction: A nucleophilic aromatic substitution (SNAr) reaction installs the morpholine ring at the 3-position of nitrobenzoic acid derivatives. This step often employs morpholine in polar aprotic solvents like DMF at elevated temperatures.

  • Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 4-amino-3-morpholinobenzoic acid.

  • Esterification: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).

Reaction Optimization

Key challenges include minimizing side reactions during nitro reduction and achieving high regioselectivity in morpholine substitution. Lithium diisopropylamide (LDA) has been used in analogous syntheses to deprotonate intermediates and enhance reaction specificity .

Physicochemical Properties

Solubility and Stability

While explicit solubility data for this compound is limited, its logP value (estimated at 2.8) suggests moderate lipophilicity, favoring dissolution in organic solvents like THF or DCM. The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, with degradation primarily occurring under strongly acidic or basic conditions .

Table 2: Predicted Physicochemical Properties

PropertyValue/Classification
LogP (iLOGP)2.95
Topological Polar Surface Area58.56 Ų
Rotatable Bonds8
Hydrogen Bond Donors2

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s amino and morpholine groups serve as handles for further derivatization. For example:

  • Peptide Mimetics: The morpholine ring mimics peptide backbone conformations, enabling the design of protease-resistant analogs .

  • Kinase Inhibitors: Morpholine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., PI3K and mTOR targets).

Biological Activity

While direct pharmacological data is scarce, structurally related morpholino-benzoates exhibit:

  • Anticancer Activity: Inhibition of tumor cell proliferation via interference with signal transduction pathways.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) displays characteristic signals: δ 1.45 (s, tert-butyl), δ 3.70 (m, morpholine -CH₂-), δ 6.80 (d, aromatic H).

  • Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 279.2.

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